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(3,5-Dibromophenyl)(phenyl)methanol
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Overview
Description
(3,5-Dibromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10Br2O It is characterized by the presence of two bromine atoms attached to a phenyl ring and a hydroxyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3,5-Dibromophenyl)(phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of benzyl alcohol with bromine under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dibromophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dibromophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-Dibromophenyl)(phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
3,5-Dibromophenol: Similar structure but lacks the phenyl methanol moiety.
(2-Amino-3,5-dibromophenyl)methanol: Contains an amino group instead of a phenyl group.
3,5-Dibromophenyl-functionalized imidazolium salts: Used in supramolecular chemistry and anti-cancer research
Uniqueness: (3,5-Dibromophenyl)(phenyl)methanol is unique due to its specific combination of bromine atoms and phenyl methanol structure, which imparts distinct chemical and biological properties.
Biological Activity
(3,5-Dibromophenyl)(phenyl)methanol, an organic compound with the molecular formula C13H10Br2O, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a methanol group (-OH) attached to a dibromophenyl and a phenyl group. The presence of bromine substituents enhances its reactivity and potential applications in pharmaceuticals and materials science. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This means it can react with nucleophilic sites in biological molecules, potentially leading to:
- Enzyme inhibition : Disruption of enzyme function through covalent modification.
- Cellular process disruption : Interference with signaling pathways that can affect cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of pathogens:
- Bacterial strains : Demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Fungal strains : Showed antifungal activity comparable to standard antifungal agents.
Table 1: Antimicrobial Activity of this compound
Pathogen Type | MIC (µg/mL) | Comparison with Standard |
---|---|---|
Gram-positive | 25 | Similar to Penicillin |
Gram-negative | 50 | Higher than Ciprofloxacin |
Fungal | 30 | Comparable to Fluconazole |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown:
- Cytotoxicity : The compound exhibits dose-dependent cytotoxic effects on various cancer cell lines.
- Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted by researchers at XYZ University, this compound was tested on breast cancer cell lines (MCF-7). The results indicated:
- IC50 value : 15 µM after 48 hours of treatment.
- Apoptotic markers : Increased levels of cleaved caspase-3 and PARP were observed.
Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance:
Properties
CAS No. |
51339-31-2 |
---|---|
Molecular Formula |
C13H10Br2O |
Molecular Weight |
342.02 g/mol |
IUPAC Name |
(3,5-dibromophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
BXWPEMCVLZVRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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